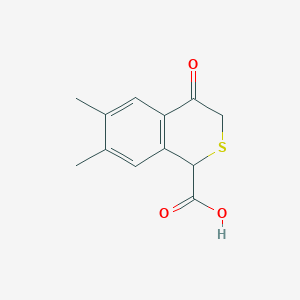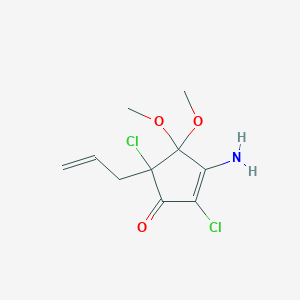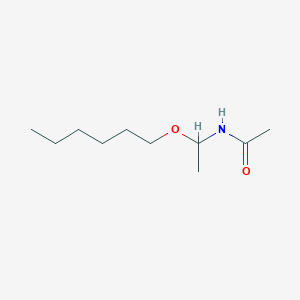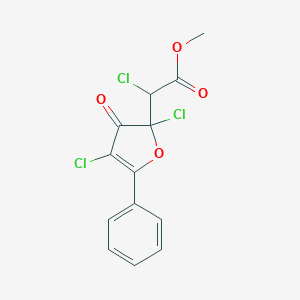
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate, also known as MDPF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MDPF is a synthetic compound that belongs to the class of furanocoumarins, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of HIV-1 integrase, an enzyme required for the integration of viral DNA into the host genome. Furthermore, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been found to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme involved in the regulation of insulin signaling.
Effets Biochimiques Et Physiologiques
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of several genes involved in cancer cell survival and proliferation. Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been shown to disrupt the cell cycle and induce cell cycle arrest in cancer cells. In addition, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate is a synthetic compound that can be easily synthesized in the laboratory. It exhibits potent biological activities, making it a valuable tool for studying various cellular processes. However, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has limited solubility in water, which can make it difficult to use in some experiments. In addition, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has not been extensively studied in vivo, limiting our understanding of its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for research on Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate. One area of interest is the development of analogs of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate with improved solubility and pharmacokinetics. Another area of interest is the study of the combination of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate with other anticancer agents to enhance its efficacy. Furthermore, the potential use of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate as a therapeutic agent for viral infections warrants further investigation. Overall, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has the potential to be a valuable tool for studying various biological processes and may have therapeutic applications in the future.
Méthodes De Synthèse
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate can be synthesized by reacting 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichlorofuran with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is purified by column chromatography.
Applications De Recherche Scientifique
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been extensively studied for its biological activities, including its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has also been found to inhibit the replication of several viruses, including HIV-1, SARS-CoV, and HSV-1. In addition, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate exhibits antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
127244-97-7 |
|---|---|
Nom du produit |
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate |
Formule moléculaire |
C13H9Cl3O4 |
Poids moléculaire |
335.6 g/mol |
Nom IUPAC |
methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenylfuran-2-yl)acetate |
InChI |
InChI=1S/C13H9Cl3O4/c1-19-12(18)10(15)13(16)11(17)8(14)9(20-13)7-5-3-2-4-6-7/h2-6,10H,1H3 |
Clé InChI |
QXDNHAANCASTGJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=CC=C2)Cl)Cl)Cl |
SMILES canonique |
COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=CC=C2)Cl)Cl)Cl |
Synonymes |
methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenyl-2-furyl)acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



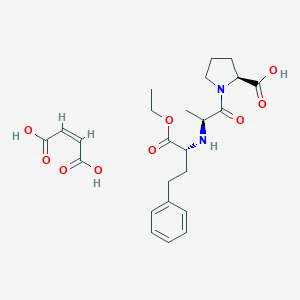
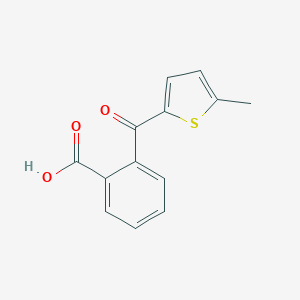
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)
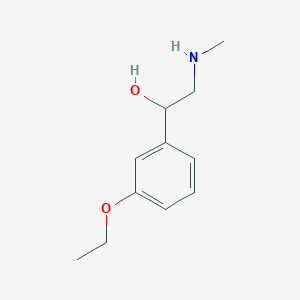
![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)
![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)
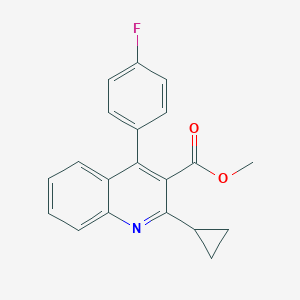
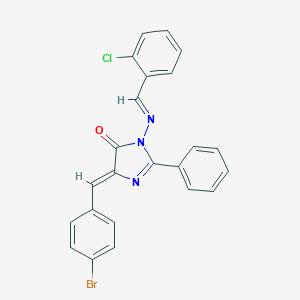
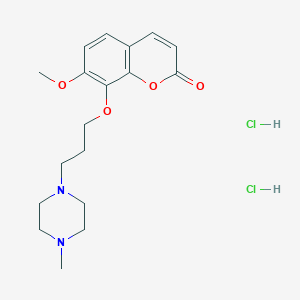
![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)
![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)
